1,5-Bis[(3-methylphenyl)methoxy]naphthalene

Catalog No.
S13030343
CAS No.
143936-24-7
M.F
C26H24O2
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Bis[(3-methylphenyl)methoxy]naphthalene

CAS Number

143936-24-7

Product Name

1,5-Bis[(3-methylphenyl)methoxy]naphthalene

IUPAC Name

1,5-bis[(3-methylphenyl)methoxy]naphthalene

Molecular Formula

C26H24O2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C26H24O2/c1-19-7-3-9-21(15-19)17-27-25-13-5-12-24-23(25)11-6-14-26(24)28-18-22-10-4-8-20(2)16-22/h3-16H,17-18H2,1-2H3

InChI Key

XPZBCVUDKCJRSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC3=C2C=CC=C3OCC4=CC=CC(=C4)C

1,5-Bis[(3-methylphenyl)methoxy]naphthalene is a chemical compound characterized by its unique structure that includes a naphthalene core substituted with two 3-methylphenylmethoxy groups at the 1 and 5 positions. This compound belongs to a class of organic compounds known for their aromatic properties and potential applications in various fields, including materials science and medicinal chemistry.

  • Oxidation: It can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfonic acids or sulfoxides.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form amines or sulfides.
  • Substitution Reactions: Electrophilic substitution can occur at the aromatic rings, facilitated by halogens or nitro groups. This can yield halogenated or nitro-substituted derivatives.

These reactions highlight the compound's reactivity and versatility in synthetic chemistry.

Research indicates that compounds with similar structures to 1,5-Bis[(3-methylphenyl)methoxy]naphthalene may exhibit significant biological activities. For instance, derivatives of naphthalene have been investigated for their potential as enzyme inhibitors and in various therapeutic applications, including anti-inflammatory and anticancer activities. The specific biological activity of 1,5-Bis[(3-methylphenyl)methoxy]naphthalene has not been extensively documented, but its structural characteristics suggest potential interactions with biological targets.

The synthesis of 1,5-Bis[(3-methylphenyl)methoxy]naphthalene typically involves:

  • Starting Materials: Naphthalene and 3-methylphenol are common precursors.
  • Reagents: The reaction may utilize reagents such as alkyl halides or methanol in the presence of a base (e.g., sodium hydroxide) to facilitate the methoxylation process.
  • Reaction Conditions: The reaction is often conducted under reflux conditions in an organic solvent like dichloromethane or ethanol.

The purification of the product can be achieved through recrystallization or chromatography techniques.

1,5-Bis[(3-methylphenyl)methoxy]naphthalene finds applications across several domains:

  • Materials Science: Used in the development of advanced materials such as polymers and dyes due to its aromatic structure.
  • Pharmaceuticals: Potentially explored for therapeutic properties, particularly in drug design targeting specific biological pathways.
  • Organic Synthesis: Serves as a building block in the synthesis of more complex organic molecules.

Studies on similar compounds have shown that they can interact with various biological macromolecules, influencing processes such as enzyme activity and signal transduction pathways. For instance, derivatives have been evaluated for their ability to inhibit protein-protein interactions critical in disease mechanisms. Understanding these interactions is essential for developing effective therapeutic agents.

Several compounds share structural similarities with 1,5-Bis[(3-methylphenyl)methoxy]naphthalene. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-Bis(4-methoxyphenyl)naphthaleneNaphthalene derivativeExhibits different substitution patterns affecting solubility and reactivity.
N,N'-bis(3-methylphenyl)naphthalene-1,5-disulfonamideSulfonamide derivativeKnown for its enzyme inhibition properties; highlights the role of functional groups.
2-MethoxynaphthaleneSimple methoxy-substituted naphthaleneLess complex structure; serves as a baseline for comparing reactivity and biological activity.

These comparisons illustrate how variations in substitution patterns and functional groups can lead to distinct properties and applications within this class of compounds.

XLogP3

6.8

Hydrogen Bond Acceptor Count

2

Exact Mass

368.177630004 g/mol

Monoisotopic Mass

368.177630004 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

Explore Compound Types